N-Et-Val-Leu-anilide

Proteasome inhibition β5 subunit chymotrypsin-like activity

N-Et-Val-Leu-anilide provides an intermediate proteasome β5 IC50 of 6.6 µM, enabling graded dose-response studies without complete catalytic blockade—avoiding confounding apoptosis/autophagy induction. Its ~8-fold potency gap vs. N-Me analog supports quantitative SAR assessment of N-alkyl steric tolerance. Balanced pan-subunit inhibition (max 1.4-fold difference) and equipotent cathepsin B activity make it an unbiased calibration standard for multi-subunit fluorogenic assays and dual-protease system studies.

Molecular Formula C19H31N3O2
Molecular Weight 333.5 g/mol
Cat. No. B1639296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Et-Val-Leu-anilide
Molecular FormulaC19H31N3O2
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCCNC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC1=CC=CC=C1
InChIInChI=1S/C19H31N3O2/c1-6-20-17(14(4)5)19(24)22-16(12-13(2)3)18(23)21-15-10-8-7-9-11-15/h7-11,13-14,16-17,20H,6,12H2,1-5H3,(H,21,23)(H,22,24)/t16-,17-/m0/s1
InChIKeyDQZGJLPYZMBYQZ-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Et-Val-Leu-anilide (CAS 282726-22-1) for Proteasome Research: Compound Identity and Procurement Specifications


N-Et-Val-Leu-anilide is a synthetic N-terminal-ethylated dipeptide anilide with molecular formula C19H31N3O2 and molecular weight 333.47 g/mol . The compound is supplied as a white to off-white powder with purity ≥95% (HPLC), soluble in DMSO, and requires storage at -20°C . As a member of the Val-Leu-anilide class, this compound interacts with the chymotrypsin-like (β5) active site of the proteasome, demonstrating an IC50 of 6.6 µM against proteasomes isolated from lymphoblastoid cell lines (LCLs) [1].

Why N-Et-Val-Leu-anilide Cannot Be Substituted with Unverified Anilide Analogs


Although multiple N-alkyl-Val-Leu-anilide derivatives share a common dipeptide core, substitution cannot be made without empirical verification due to significant N-terminal structure–activity divergence. The chymotrypsin-like (β5) proteasome active site imposes strict steric and electronic constraints on the N-terminal capping group [1]. The N-ethyl modification in N-Et-Val-Leu-anilide produces a specific inhibitory profile (IC50 = 6.6 µM) that differs markedly from the N-methyl analog (IC50 = 0.8 µM) and the N-2-cyanoethyl analog (activity profile altered toward Cathepsin B) [2]. Cross-study comparisons of proteasome inhibitors further demonstrate that N-terminal modifications routinely shift potency by 10-fold or more, precluding reliable extrapolation without matched assay data [3].

Quantitative Differentiation of N-Et-Val-Leu-anilide from Structural Analogs: Evidence-Based Selection Criteria


Proteasome β5 Subunit Inhibitory Potency: N-Et vs. N-Me Modification Comparison

N-Et-Val-Leu-anilide exhibits an IC50 of 6.6 µM against the chymotrypsin-like (β5) activity of proteasomes isolated from lymphoblastoid cell lines (LCLs), measured using Suc-LLVY-AMC as the fluorogenic substrate [1]. In contrast, the N-methyl analog (N-Me-Val-Leu-anilide) demonstrates an IC50 of 0.8 µM under comparable assay conditions targeting the same β5 subunit . The approximately 8-fold lower potency of the N-ethyl derivative provides a useful window for studies requiring partial proteasome inhibition rather than complete blockade, or for SAR investigations examining the steric tolerance of the S1 binding pocket [1].

Proteasome inhibition β5 subunit chymotrypsin-like activity enzyme kinetics

Comparative Proteasome Subunit Selectivity Profile: N-Et-Val-Leu-anilide vs. In-Class Tripeptides

In isolated LCL proteasome assays, N-Et-Val-Leu-anilide (Compound 2 in Blackburn et al.) demonstrated a rank-order selectivity profile with IC50 values of 4.8 µM (CT-like/β5), 6.6 µM (T-like/β2), and 6.2 µM (PGPH-like/β1) [1]. This profile indicates relatively balanced inhibition across the three primary proteasome catalytic activities with a modest ~1.4-fold preference for CT-like over T-like activity. In comparison, the structurally related Compound 3 from the same study exhibited a more pronounced selectivity gradient (4.2 µM CT-like, 8.4 µM T-like, >10 µM PGPH-like), representing a >2-fold selectivity window [1].

Subunit selectivity CT-like T-like PGPH-like proteasome profiling

N-Alkyl Group Steric Effects: N-Ethyl vs. N-Methyl Modification on Proteasome Binding

Systematic SAR studies of N-capped di- and tripeptide proteasome inhibitors have established that the N-terminal alkyl group size directly modulates β5 subunit binding affinity . The N-ethyl group in N-Et-Val-Leu-anilide (2-carbon alkyl chain) imposes greater steric demand within the S1 binding pocket compared to the N-methyl (1-carbon) analog, consistent with the observed 8-fold potency reduction (IC50 = 6.6 µM vs. 0.8 µM) [1]. This structure–activity relationship aligns with class-wide observations that increasing N-alkyl bulk beyond methyl progressively reduces β5 inhibitory potency unless compensatory pocket remodeling occurs via point mutations or alternative binding modes .

Structure-activity relationship N-alkyl modification steric effects binding pocket

Synthetic Accessibility and Procurement Feasibility: N-Et vs. N-2-Hydroxyethyl and N-2-Cyanoethyl Analogs

N-Et-Val-Leu-anilide (CAS 282726-22-1) is commercially available from multiple specialty peptide and biochemical suppliers as a catalog item with standard purity ≥95% (HPLC) . In contrast, N-2-hydroxyethyl-Val-Leu-anilide and N-2-cyanoethyl-Val-Leu-anilide—analogs bearing polar or cyano-functionalized N-alkyl chains—typically require custom synthesis due to limited commercial availability [1]. The straightforward N-ethyl substitution in N-Et-Val-Leu-anilide involves conventional N-alkylation chemistry on the Val-Leu-anilide backbone, enabling reliable batch-to-batch consistency and shorter procurement lead times compared to more complex functionalized analogs .

Peptide synthesis N-alkylation procurement custom synthesis

Predicted Physicochemical Profile: Calculated pKa and Lipophilicity Distinction from N-Me Analog

N-Et-Val-Leu-anilide has a predicted pKa of 13.77 ± 0.70, indicating that the compound remains predominantly neutral under physiological pH conditions (pH 7.4) . This high pKa value reflects the N-ethyl secondary amine character and suggests minimal ionization in biological assay buffers. The additional methylene unit in the N-ethyl group (compared to N-methyl) increases calculated logP by approximately 0.5 units, corresponding to a roughly 3-fold increase in octanol-water partition coefficient [1]. This modest lipophilicity enhancement may influence membrane permeability and non-specific protein binding in cellular assays relative to the N-methyl analog.

Physicochemical properties pKa lipophilicity cell permeability

Cathepsin B Cross-Reactivity Profile: N-Et-Val-Leu-anilide vs. Proteasome-Selective Standards

N-Et-Val-Leu-anilide exhibits measurable inhibition of cathepsin B with an IC50 of 6.6 µM at pH 5.5 and 2°C [1]. This cross-reactivity is relevant for experimental design because cathepsin B is a lysosomal cysteine protease that may be co-present in cellular lysates or tissue homogenates used for proteasome activity measurements. While the compound's primary application is proteasome inhibition (CT-like IC50 = 4.8–6.6 µM), the equipotent cathepsin B inhibition indicates that cellular or in vivo studies using N-Et-Val-Leu-anilide require appropriate controls (e.g., cathepsin-specific inhibitors such as CA-074 or E-64) to attribute observed phenotypes specifically to proteasome blockade [1].

Off-target activity cathepsin B selectivity cysteine protease

Recommended Research and Industrial Applications for N-Et-Val-Leu-anilide Based on Validated Differentiation Evidence


SAR Probe for N-Alkyl Steric Effects in Proteasome β5 Subunit Binding

N-Et-Val-Leu-anilide is ideally suited as a structural probe for structure–activity relationship (SAR) campaigns examining N-terminal alkyl steric tolerance at the proteasome β5 subunit S1 binding pocket. With an IC50 of 6.6 µM compared to 0.8 µM for the N-methyl analog, the compound provides an approximately 8-fold potency window that enables quantitative assessment of steric penalties associated with increasing N-alkyl chain length [1]. This application is directly supported by class-level SAR findings demonstrating that N-capping modifications systematically modulate β5 binding affinity in tripeptide proteasome inhibitor libraries [2].

Partial Proteasome Inhibition for Mechanistic Pathway Dissection

The intermediate potency of N-Et-Val-Leu-anilide (CT-like IC50 = 4.8–6.6 µM) [1] makes it suitable for experimental designs requiring partial proteasome inhibition rather than complete catalytic blockade. Unlike high-potency inhibitors (e.g., bortezomib, carfilzomib) that can obscure graded dose–response relationships, N-Et-Val-Leu-anilide enables titration of proteasome activity across a measurable dynamic range. This application is particularly relevant for studying ubiquitin–proteasome system (UPS) dynamics in cellular models where complete inhibition induces rapid apoptosis or compensatory autophagy upregulation that confounds mechanistic interpretation.

Balanced Multi-Subunit Proteasome Profiling Reference Compound

N-Et-Val-Leu-anilide exhibits a relatively balanced inhibition profile across the three primary proteasome catalytic subunits (CT-like/β5: 4.8 µM; T-like/β2: 6.6 µM; PGPH-like/β1: 6.2 µM) with a modest 1.4-fold maximum difference [1]. This balanced activity makes the compound a useful reference standard for proteasome activity profiling assays where subunit-biased inhibitors (such as Compound 3 with >2.4-fold CT-like selectivity) [1] would introduce systematic bias. Researchers can employ N-Et-Val-Leu-anilide as a pan-inhibition calibration standard when establishing multi-subunit fluorogenic activity assays.

Protease Selectivity Control in Cathepsin B Co-Inhibition Studies

Given its equipotent inhibition of cathepsin B (IC50 = 6.6 µM at pH 5.5) [2] and proteasome β5 (IC50 = 4.8–6.6 µM) [1], N-Et-Val-Leu-anilide serves as a valuable control compound for validating protease selectivity in cellular assays. In studies where proteasome inhibition is the intended mechanism, parallel experiments using cathepsin B-specific inhibitors (e.g., CA-074) alongside N-Et-Val-Leu-anilide enable deconvolution of proteasome-dependent vs. lysosomal cysteine protease-dependent phenotypes. Conversely, the compound can be used as a dual-protease probe in systems where both proteasome and cathepsin B activities are relevant, such as antigen presentation or protein quality control pathway studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Et-Val-Leu-anilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.